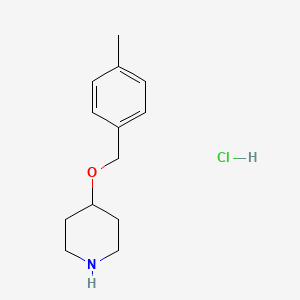

4-((4-Methylbenzyl)oxy)piperidine hydrochloride

説明

Systematic Nomenclature and Molecular Formula Analysis

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as 4-[(4-methylbenzyl)oxy]piperidine hydrochloride. The compound is registered under Chemical Abstracts Service number 1185165-54-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula has been established as C13H20ClNO, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This molecular composition corresponds to a molecular weight of 241.76 grams per mole, as confirmed through multiple analytical determinations.

The structural architecture consists of a piperidine ring system functionalized with a 4-methylbenzyl ether substituent at the 4-position, forming the hydrochloride salt through protonation of the nitrogen atom. The compound demonstrates characteristic features of both ether functionality and quaternary ammonium salt formation, contributing to its distinctive chemical and physical properties. The methylbenzyl group introduces aromatic character to the molecule while the piperidine ring provides conformational flexibility and basic nitrogen functionality.

特性

IUPAC Name |

4-[(4-methylphenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAOWVGFHODCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

4-((4-Methylbenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is in pharmaceutical development:

- Analgesics and Anti-inflammatory Drugs : The compound serves as an intermediate in synthesizing novel analgesics and anti-inflammatory agents, contributing to the development of pain management therapies .

- Neurological Disorders : Research indicates potential effects on neurotransmitter systems, making it valuable for exploring treatments for conditions such as anxiety and depression .

Chemical Synthesis

In chemical synthesis, this compound acts as:

- Intermediate for Organic Synthesis : It facilitates the creation of complex organic molecules, enabling the production of various chemical compounds in laboratory settings .

- Reagent in Chemical Reactions : It is used in numerous chemical reactions, including oxidation and reduction processes, which are essential for generating derivatives with specific properties.

Biological Research

The biological implications of this compound are noteworthy:

- Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study enzyme inhibition, particularly in relation to neurotransmitter receptors.

- CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system, providing insights into potential therapeutic applications.

Material Science

In material science, this compound can be incorporated into polymer formulations:

- Enhancing Material Properties : The compound improves the characteristics of materials used in coatings and adhesives, showcasing its versatility beyond traditional chemical applications .

Analytical Chemistry

This compound serves as a standard in analytical techniques:

- Quantification of Related Substances : It aids in accurately quantifying related substances within complex mixtures, enhancing the reliability of analytical results .

Case Studies

Several studies have explored the applications of piperidine derivatives similar to this compound:

- Antimicrobial Activity : Research indicates that modifications in piperidine structures can enhance antimicrobial properties against various pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- Anti-cancer Potential : Some studies suggest that piperidine derivatives can interfere with cancer cell proliferation through mechanisms like apoptosis induction .

作用機序

The mechanism of action of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular formula: C₁₈H₂₁NO·HCl.

- Molecular weight : 303.83 g/mol.

- Key differences: The diphenylmethoxy group increases lipophilicity compared to the mono-methylbenzyloxy substituent. Limited safety data; acute toxicity and environmental impact remain unstudied .

- Applications : Likely used in organic synthesis as a bulky intermediate.

4-(4-Methylbenzyl)piperidine Hydrochloride (CAS 165110-20-3)

- Molecular formula : C₁₃H₂₀ClN.

- Molecular weight : 225.45 g/mol.

- Key differences :

- Applications : Research suggests utility in coordination chemistry and catalysis.

4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride (CAS 1185298-16-1)

- Molecular formula: C₁₂H₁₅FClNO.

- Molecular weight : 245.72 g/mol.

- Higher polarity compared to non-halogenated analogs .

- Applications : Explored in drug discovery for improved pharmacokinetic profiles.

4-(4-Methoxybenzyl)piperidine Hydrochloride (CAS 37581-27-4)

- Molecular formula: C₁₃H₂₀ClNO.

- Molecular weight : 257.76 g/mol.

- Key differences :

- Applications: Potential use in neurotransmitter receptor studies due to structural mimicry.

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0)

4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5)

- Molecular formula: C₇H₁₆ClNO.

- Molecular weight : 165.66 g/mol.

- Key differences :

- Applications : Used as a building block in peptide mimetics and small-molecule libraries.

Research Findings and Trends

- Electronic Effects: Fluorinated and methoxy-substituted derivatives exhibit enhanced solubility and metabolic stability compared to non-polar analogs .

- Safety Data : Most compounds, including 4-((4-Methylbenzyl)oxy)piperidine HCl, lack comprehensive toxicity profiles, highlighting a research gap .

- Structural Versatility : Piperidine derivatives with ether or heterocyclic linkages show promise in drug design due to tunable electronic and steric properties .

生物活性

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a piperidine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.75 g/mol

This compound features a piperidine ring substituted with a methoxybenzyl group, which is essential for its biological activity.

General Pharmacological Properties

Research indicates that piperidine derivatives often exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives have shown effectiveness against various bacterial strains. For instance, studies suggest that modifications in the piperidine structure can enhance antimicrobial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- CNS Activity : Piperidine compounds are frequently investigated for their effects on the central nervous system (CNS). They may function as ligands for neurotransmitter receptors, influencing conditions such as anxiety and depression .

- Anti-cancer Potential : Some studies have indicated that piperidine derivatives can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways .

In Silico Studies

A recent study utilized in silico methods to evaluate the biological activity of new piperidine derivatives. The SwissTargetPrediction tool was employed to identify potential protein targets for these compounds. The results indicated that modified piperidines could interact with various enzymes and receptors, suggesting a broad spectrum of pharmacological activities .

| Activity Type | Potential Targets | Implications |

|---|---|---|

| Antimicrobial | Bacterial enzymes | Treatment of infections |

| CNS Modulation | Neurotransmitter receptors | Management of psychiatric disorders |

| Anti-cancer | Tumor suppressor pathways | Development of cancer therapeutics |

Experimental Evidence

While specific experimental data on this compound is limited, compounds with similar structural features have demonstrated significant biological activities. For example:

- Histamine H3 Receptor Antagonism : Related compounds have been studied as antagonists/inverse agonists at histamine H3 receptors, indicating potential applications in treating cognitive disorders .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the benzyl moiety can significantly impact the biological efficacy of piperidine derivatives. This highlights the importance of precise structural configurations in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-methylbenzyl chloride or a similar electrophilic derivative under basic conditions (e.g., using triethylamine to scavenge HCl). Optimization involves controlling reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) improves yield and purity. Reaction progress should be monitored by TLC or HPLC .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Cross-verify using standardized methods:

- Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates.

- Solubility : Use saturated solutions in buffered media (pH 1–13) with agitation, followed by gravimetric or UV-Vis quantification.

- Compare data against high-purity reference samples (≥98% by HPLC) and consult multiple databases (e.g., PubChem, NIST) .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.

- Structural Confirmation :

- NMR (¹H/¹³C for functional group analysis).

- FT-IR to identify ether (C-O-C) and piperidine ring vibrations.

- Mass Spectrometry (ESI-MS) for molecular ion validation.

- Elemental Analysis (CHNS) to confirm stoichiometry .

Q. What are critical safety considerations for experimental design?

- Methodological Answer :

- Toxicity : Assume acute toxicity (H302/H312/H315 classifications) due to structural analogs; use fume hoods and avoid inhalation/skin contact .

- Environmental Impact : Classify as a potential marine pollutant (MARPOL Annex III); dispose via incineration or licensed hazardous waste facilities .

- PPE : Nitrile gloves, lab coat, and safety goggles. Conduct experiments in well-ventilated areas .

Advanced Research Questions

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation via HPLC.

- pH Studies : Dissolve in buffers (pH 1–13), monitor hydrolysis (e.g., ether cleavage) over 24–72 hours.

- Degradation Products : Likely include 4-methylbenzyl alcohol and piperidine derivatives; identify using LC-MS/MS .

Q. What mechanistic insights can be derived from the reactivity of the 4-methylbenzyloxy moiety in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : The benzyloxy group can undergo SN2 displacement with strong nucleophiles (e.g., thiols or amines) in polar aprotic solvents.

- Oxidation : Use mCPBA or KMnO4 to form sulfoxides or ketones; track intermediates via ¹H NMR.

- Computational modeling (DFT) can predict reaction pathways and transition states .

Q. How can conflicting bioactivity data for piperidine hydrochloride derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control variables (pH, temperature).

- Dose-Response Curves : Generate IC50/EC50 values across multiple replicates.

- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What are the ecological risks and persistence profiles of this compound?

- Methodological Answer :

- Biodegradation : Perform OECD 301F (aqueous aerobic degradation) tests.

- Bioaccumulation : Calculate logP (predicted ~2.5) to assess lipid solubility.

- Soil Mobility : Conduct column leaching studies with HPLC quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。